molecular formula C2H6N6S B7762472 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol

4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol

Cat. No.: B7762472
M. Wt: 146.18 g/mol
InChI Key: RDIMQHBOTMWMJA-UHFFFAOYSA-N
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Description

4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol: is an organic compound with the molecular formula C2H6N6S . It consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine with thiourea. The reaction can be represented as follows :

2SC(NH2)2+3N2H4SC2N3H(NH2)(N2H3)+4NH3+H2S2 \text{SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} 2SC(NH2​)2​+3N2​H4​→SC2​N3​H(NH2​)(N2​H3​)+4NH3​+H2​S

The product is then purified through recrystallization using ethanol to obtain a high-purity compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as triazolotriazines and triazolotriazepines .

Mechanism of Action

The mechanism of action of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the amine and hydrazyl groups, play a crucial role in its reactivity. For example, the hydrazyl group can undergo nucleophilic attack, leading to the formation of various heterocyclic compounds .

Comparison with Similar Compounds

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
  • 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 3-substituted-4-amino-5-hydrazino-1,2,4-triazole Schiff bases

Uniqueness: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form various heterocyclic compounds makes it valuable in the synthesis of new pharmaceuticals and industrial materials .

Properties

IUPAC Name

4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(N1N)S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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